![molecular formula C20H15BrO4 B2393943 (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one CAS No. 690214-20-1](/img/structure/B2393943.png)
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one
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Overview
Description
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one, also known as BPEEC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPEEC belongs to the class of coumarin derivatives and has been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one is not fully understood. However, studies have suggested that (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one exerts its biological activities through multiple pathways. In cancer cells, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to induce apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has also been shown to inhibit the NF-κB pathway, which plays a key role in inflammation.
Biochemical and physiological effects:
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to have a wide range of biochemical and physiological effects. In cancer cells, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to induce cell cycle arrest and inhibit cell proliferation. (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has also been shown to decrease the production of reactive oxygen species and increase the activity of antioxidant enzymes. In addition, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one in lab experiments is its high purity and stability. (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one can be easily synthesized and purified, making it a useful tool for studying its biological activities. However, one of the limitations of using (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are many potential future directions for the study of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one. One area of interest is the development of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one-based therapies for cancer and other diseases. Another area of interest is the investigation of the structure-activity relationship of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one and its analogs. In addition, the use of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one in combination with other drugs or therapies is an area of potential research.
Synthesis Methods
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one can be synthesized using a variety of methods. One of the most common methods involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate to form ethyl 3-(4-bromophenyl)-3-oxopropanoate. This intermediate is then reacted with 4-hydroxycoumarin in the presence of a base to yield (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one. The purity and yield of the final product can be improved by using column chromatography.
Scientific Research Applications
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields. In cancer research, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has also been studied for its anti-inflammatory, antioxidant, and antimicrobial activities. In addition, (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one has been investigated for its potential as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
3-[(E)-3-(4-bromophenyl)prop-2-enoyl]-8-ethoxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO4/c1-2-24-18-5-3-4-14-12-16(20(23)25-19(14)18)17(22)11-8-13-6-9-15(21)10-7-13/h3-12H,2H2,1H3/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEHMXQTRMJUKY-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one |
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